4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid
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Overview
Description
4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid is a chemical compound with the molecular formula C10H8FNO3 It is characterized by the presence of an ethoxycarbonimidoyl group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid typically involves the reaction of 3-fluorobenzoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a tertiary amine, to facilitate the formation of the ethoxycarbonimidoyl group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonimidoyl group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonimidoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
4-(C-Ethoxycarbonimidoyl)-3-fluorobenzoic acid can be compared with other similar compounds, such as:
4-(C-Ethoxycarbonimidoyl)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluorobenzoic acid:
4-(C-Ethoxycarbonimidoyl)-2-fluorobenzoic acid: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
4-(C-ethoxycarbonimidoyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFYTWEUSOMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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